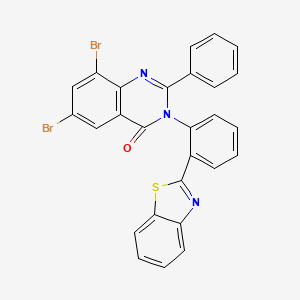
4(3H)-Quinazolinone, 3-(2-(2-benzothiazolyl)phenyl)-6,8-dibromo-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-(2-(2-benzothiazolyl)phenyl)-6,8-dibromo-2-phenyl-: is a complex organic compound belonging to the quinazolinone family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the condensation of 2-aminobenzothiazole with various phenyl derivatives under acidic conditions. Subsequent bromination and cyclization steps are employed to introduce the dibromo and quinazolinone functionalities.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : Conversion of the phenyl groups to more oxidized forms.
Reduction: : Reduction of the quinazolinone core or the bromine atoms.
Substitution: : Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: : Nucleophilic substitution reactions using various nucleophiles, such as amines or alcohols.
Major Products Formed
Oxidation: : Formation of quinones or carboxylic acids.
Reduction: : Formation of dihydroquinazolinones or bromoalkanes.
Substitution: : Formation of substituted quinazolinones with different functional groups.
科学研究应用
This compound has shown potential in various scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism would depend on the specific biological context in which the compound is being studied.
相似化合物的比较
This compound is unique due to its specific structural features, such as the presence of the dibromo and phenyl groups Similar compounds include other quinazolinones and benzothiazoles, which may have different substituents or functional groups
List of Similar Compounds
2-Phenylquinazolinone
3-Bromoquinazolinone
2-Benzothiazolylphenyl derivatives
属性
CAS 编号 |
72875-78-6 |
|---|---|
分子式 |
C27H15Br2N3OS |
分子量 |
589.3 g/mol |
IUPAC 名称 |
3-[2-(1,3-benzothiazol-2-yl)phenyl]-6,8-dibromo-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C27H15Br2N3OS/c28-17-14-19-24(20(29)15-17)31-25(16-8-2-1-3-9-16)32(27(19)33)22-12-6-4-10-18(22)26-30-21-11-5-7-13-23(21)34-26/h1-15H |
InChI 键 |
NMCPXNSSBDZQRO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Br)Br)C(=O)N2C4=CC=CC=C4C5=NC6=CC=CC=C6S5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


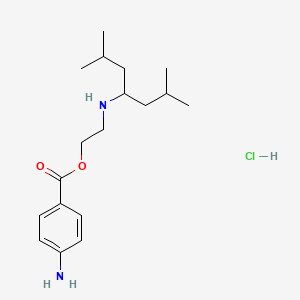
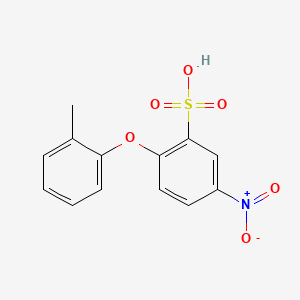
![4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B15347471.png)
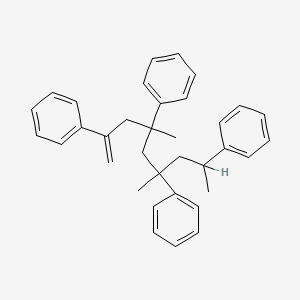
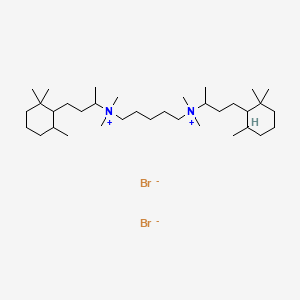
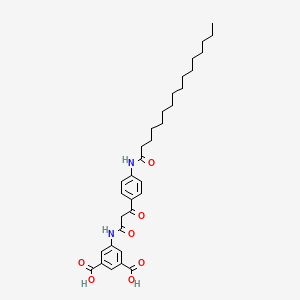
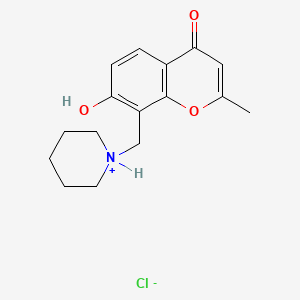
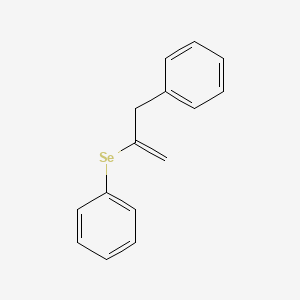
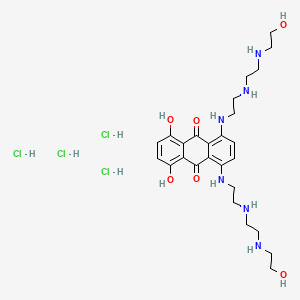

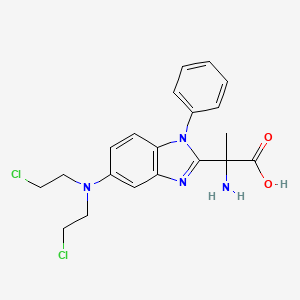
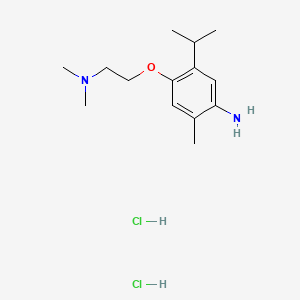
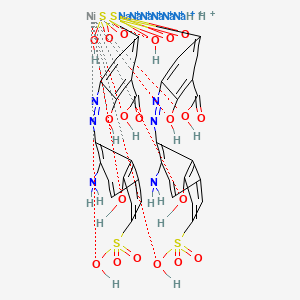
![2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B15347527.png)
